molecular formula C6H9NO2 B8767852 2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE

2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE

Cat. No.: B8767852
M. Wt: 127.14 g/mol
InChI Key: ACXTWBMTKJWKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol. It is a useful research compound known for its diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. The alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide are isolated, followed by thermal cyclization to afford this compound .

Industrial Production Methods

Industrial production methods for this compound are generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine. This is followed by ammonolysis .

Chemical Reactions Analysis

Types of Reactions

2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, metal alkoxides, lithium diisopropylamine, and various haloacetic acid esters .

Major Products

The major products formed from these reactions include substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids and their derivatives .

Scientific Research Applications

2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE has numerous applications in scientific research, including:

    Chemistry: It is used in the synthesis of various chemical intermediates and derivatives.

    Biology: The compound is studied for its potential biological activities, including psychotropic and cerebroprotective effects.

    Medicine: It is used in the development of medicinal compounds for the treatment of central nervous system and cerebrovascular disorders.

    Industry: The compound is utilized in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE involves its interaction with specific molecular targets and pathways. It is known to exhibit psychotropic and cerebroprotective effects by modulating neurotransmitter systems and enhancing cerebral blood flow .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE include:

    Piracetam: A well-known nootropic drug with similar structural features.

    Phenylpiracetam: Another nootropic compound with enhanced potency compared to piracetam

Uniqueness

This compound is unique due to its specific chemical structure and its ability to undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-(2-oxopyrrolidin-1-yl)acetaldehyde

InChI

InChI=1S/C6H9NO2/c8-5-4-7-3-1-2-6(7)9/h5H,1-4H2

InChI Key

ACXTWBMTKJWKOW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 1.02M solution of diisobutylalminium hydride in toluene (16 ml) was added dropwise to a solution of methyl(2-oxopyrrolidin-1-yl)acetate (1.01 g) in toluene (10 ml) at −78° C., and the mixture was stirred for 1 hour. The reaction solution was quenched with methanol at −78° C., then diluted with a 1N aqueous solution of hydrochloric acid, and allowed to warm to room temperature with stirring. The reaction solution was filtered through celite and then the filtrate was dried up. The residue was purified by silica gel column chromatography (chloroform:methanol=95:5→90:10) to yield 2-oxopyrrolidin-1-yl-acetaldehyde (120 mg) as a colorless oil.
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Synthesis routes and methods II

Procedure details

A mixture of N-(2-Hydroxyethyl)-2-pyrrolidone (5.00 g, 38.8 mmol) and triacetoxyperiodinane (24.6 g, 58.0 mmol) in CH2Cl2 was stirred at ambient temperature for approximately 64 hours. The reaction mixture was evaporated in vacuo and the residue was triturated with Et2O. After filtration of the solids, the mother liquor was evaporated in vacuo to provide the product as a crude oil: 1H NMR (CDCl3) δ 9.60 (1H, s), 4.16 (2H, s), 3.46 (2H, t, J=7 Hz), 2.45 (2H, t, J=8 Hz), 2.11 (2H, m).
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Synthesis routes and methods III

Procedure details

Oxalyl chloride (0.87 mL, 10 mmol) was added dropwise to a solution of DMSO (0.71 mL, 10 mmol) in CH2Cl2 (7 mL) cooled to −78° C. After stirring 15 min at this temperature, 1-(2-hydroxyethyl)-2-pyrrolidinone (1 g, 7.7 mmol) was added dropwise. The mixture was stirred 30 min at −78° C. and Et3N (2.8 mL, 20 mmol) was added dropwise. After allowing the reaction to warm to rt, a solution of NaHCO3 was added and the mixture was extracted with CH2Cl2 (6×). The combined organic layers were dried and concentrated to give the product as an oil: 1H NMR (CDCl3) δ 9.60 (1H, s), 4.16 (2H, s), 3.46 (2H, t, J=7 Hz), 2.45 (2H, t, J=8 Hz), 2.11 (2H, m).
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2.8 mL
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